Cas no 625812-68-2 (cyclohexylmethyl sulfamate)

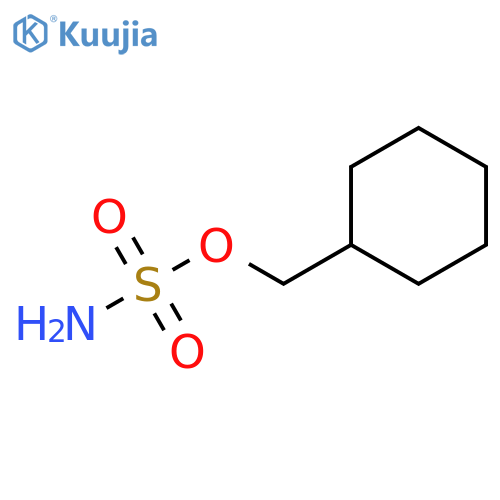

cyclohexylmethyl sulfamate structure

商品名:cyclohexylmethyl sulfamate

cyclohexylmethyl sulfamate 化学的及び物理的性質

名前と識別子

-

- Sulfamic acid, cyclohexylmethyl ester

- Cyclohexylmethyl sulfamate

- cyclohexylmethyl sulfamate

-

- インチ: 1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)

- InChIKey: ISOXZEXYFPMWRL-UHFFFAOYSA-N

- ほほえんだ: S(N)(OCC1CCCCC1)(=O)=O

cyclohexylmethyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988911-0.1g |

cyclohexylmethyl sulfamate |

625812-68-2 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1988911-5.0g |

cyclohexylmethyl sulfamate |

625812-68-2 | 5g |

$2858.0 | 2023-06-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-250mg |

Cyclohexylmethyl sulfamate |

625812-68-2 | 98% | 250mg |

¥19569.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-500mg |

Cyclohexylmethyl sulfamate |

625812-68-2 | 98% | 500mg |

¥22136.00 | 2024-05-06 | |

| Enamine | EN300-1988911-10.0g |

cyclohexylmethyl sulfamate |

625812-68-2 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1988911-1.0g |

cyclohexylmethyl sulfamate |

625812-68-2 | 1g |

$986.0 | 2023-06-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-50mg |

Cyclohexylmethyl sulfamate |

625812-68-2 | 98% | 50mg |

¥19346.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-1g |

Cyclohexylmethyl sulfamate |

625812-68-2 | 98% | 1g |

¥21297.00 | 2024-05-06 | |

| Enamine | EN300-1988911-0.05g |

cyclohexylmethyl sulfamate |

625812-68-2 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1988911-0.5g |

cyclohexylmethyl sulfamate |

625812-68-2 | 0.5g |

$671.0 | 2023-09-16 |

cyclohexylmethyl sulfamate 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

625812-68-2 (cyclohexylmethyl sulfamate) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬